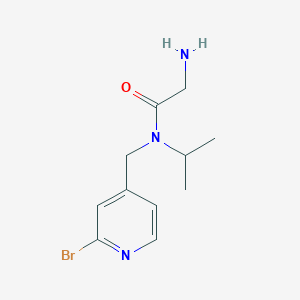

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide

Description

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide is a brominated acetamide derivative characterized by a central acetamide backbone substituted with a 2-bromo-pyridin-4-ylmethyl group and an isopropyl group on the nitrogen atom. Notably, the compound is listed as discontinued by suppliers like CymitQuimica, indicating challenges in production, stability, or demand .

Properties

IUPAC Name |

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c1-8(2)15(11(16)6-13)7-9-3-4-14-10(12)5-9/h3-5,8H,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZREFKSQROHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=NC=C1)Br)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156595 | |

| Record name | Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353977-53-3 | |

| Record name | Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Formation of Amino Group: The brominated pyridine is then reacted with an appropriate amine, such as isopropylamine, under basic conditions to introduce the amino group.

Acetamide Formation: The resulting intermediate is then acylated using acetic anhydride or acetyl chloride to form the final product, 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of secondary or tertiary amines.

Acylation and Alkylation: The amino group can also participate in acylation or alkylation reactions to form amides or alkylated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., triethylamine).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and amino group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Substituent Effects on Reactivity and Solubility

- Bromine Position and Aromatic System : The 2-bromo-pyridine substituent in the target compound introduces an electron-withdrawing effect, which may enhance electrophilic substitution reactivity compared to the 4-bromo-benzyl analog . In contrast, the 4-bromophenyl group in 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide contributes to planar molecular geometry, facilitating crystal packing via weak N–H···N hydrogen bonds .

- Heteroaromatic vs. However, the benzyl derivative’s higher lipophilicity may enhance membrane permeability in biological systems .

Crystallographic and Structural Insights

- Crystal Packing : The pyrazine-containing analog (2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide) forms two-dimensional networks via intermolecular hydrogen bonds, a feature critical for material stability . Similar analyses for the target compound are lacking, but the Cambridge Structural Database (CSD) and SHELX software could be employed to elucidate its crystal structure.

- Dihedral Angles : In 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide, a dihedral angle of 54.6° between aromatic rings affects molecular conformation . The target compound’s pyridine and acetamide groups may adopt distinct angles due to bromine-induced steric effects.

Biological Activity

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a brominated pyridine moiety and an amino group, which contribute to its reactivity and possible pharmacological applications. This article focuses on the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆BrN₃O |

| Molecular Weight | 286.16824 g/mol |

| CAS Number | 1353977-53-3 |

| Boiling Point | ~484.3 °C |

| Density | ~1.547 g/cm³ |

The compound's structure includes an amino group that can participate in nucleophilic substitution reactions, while the bromine atom serves as a leaving group in various chemical transformations.

The biological activity of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom and amino group are crucial for binding interactions, potentially modulating the activity of various enzymes and receptors.

Medicinal Chemistry

Research indicates that this compound may serve as a building block for pharmaceuticals targeting neurological and inflammatory pathways. Its unique structure allows for the development of novel therapeutic agents with specific biological activities .

Anticancer Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects on tumor cell proliferation, with IC50 values indicating their effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide | MDA-MB-231 (TNBC) | 0.126 |

| 5-Fluorouracil (Control) | MCF-7 | 17.02 |

The selectivity index of these compounds suggests a promising therapeutic window for targeting cancer cells while sparing normal cells .

Case Studies

- Inhibition of Metastasis : In a BALB/c nude mouse model, treatment with related compounds significantly inhibited lung metastasis of triple-negative breast cancer (TNBC) cells compared to known inhibitors like TAE226 .

- Mechanistic Insights : Studies have shown that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of caspase 9 following treatment .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring and acetamide backbone. Key steps include:

- Bromination: Introduce bromine at the pyridine’s 2-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

- Amine Substitution: React the brominated intermediate with isopropylamine via nucleophilic substitution, requiring polar solvents (e.g., DMF) to stabilize transition states .

- Acetamide Formation: Couple the amine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .

Purity Assurance: - Chromatography: Use silica gel column chromatography or preparative HPLC to isolate the target compound from by-products .

- Analytical Validation: Confirm purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) and structural integrity via H/C NMR (e.g., characteristic peaks for the bromopyridine ring at δ 8.2–8.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 329.04 for CHBrNO) .

- IR Spectroscopy: Detect the amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized for the bromination step, and what factors contribute to variability?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry (NBS:substrate ratio), and solvent polarity. For example, yields increase at 25°C in DMF due to enhanced solubility of brominated intermediates .

- Contradictions in Data:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve yields but may promote side reactions (e.g., over-bromination). Non-polar solvents (toluene) reduce side products but lower reactivity .

- Catalyst Role: Adding catalytic FeCl accelerates bromination but risks metal contamination, requiring post-synthesis chelation .

Q. What strategies address discrepancies in biological activity data across similar bromopyridine-acetamide derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 2-bromo vs. 4-bromo pyridine) using in vitro assays. For example:

- Antimicrobial Assays: Test against S. aureus (MIC values) to evaluate the bromine position’s impact on membrane disruption .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) to correlate N-isopropyl substitution with apoptosis induction .

- Data Normalization: Control for batch-to-batch variability in compound purity and solvent residues (e.g., DMF) using LC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict hydrolytic stability. For example, the acetamide C-N bond in this compound shows higher BDE (~85 kcal/mol) compared to non-brominated analogs, suggesting resistance to hydrolysis .

- Molecular Dynamics (MD): Simulate solvation effects in physiological buffers (pH 7.4) to identify susceptible sites (e.g., pyridine N-oxide formation under oxidative conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.